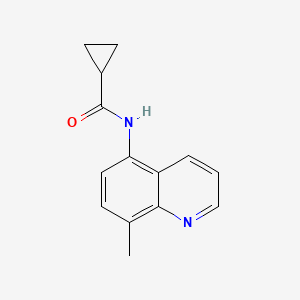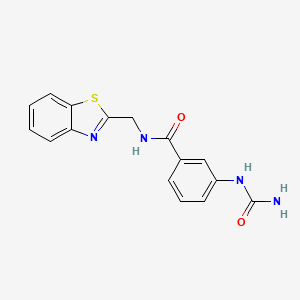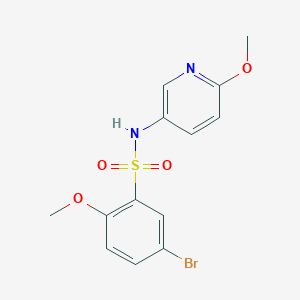![molecular formula C16H17NO B7497816 N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)
N-[alpha-(p-Tolyl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[alpha-(p-Tolyl)benzyl]acetamide, commonly known as PTBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It belongs to the class of N-acylbenzylamines, which are known for their diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties. PTBAA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
PTBAA has shown promising results in various scientific research applications, including drug discovery and development. It has been reported to exhibit anticancer activity against several cancer cell lines, including breast, lung, and prostate cancer cells. PTBAA has also shown antiviral activity against the hepatitis C virus and anti-inflammatory activity in animal models.
Wirkmechanismus
The mechanism of action of PTBAA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in cancer cell growth, viral replication, or inflammatory response. PTBAA has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a crucial role in cancer cell proliferation and survival. It has also been reported to inhibit the replication of the hepatitis C virus by targeting the viral protease enzyme. Additionally, PTBAA has been shown to inhibit the production of pro-inflammatory cytokines in animal models, suggesting its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
PTBAA has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. In animal models, PTBAA has been shown to reduce liver damage and inflammation caused by alcohol consumption. Additionally, PTBAA has been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PTBAA is its ease of synthesis using simple and readily available starting materials. It also exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent. However, PTBAA has limitations such as its low solubility in water, which can affect its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research and development of PTBAA. One potential direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to elucidate its mechanism of action and identify specific targets for its anticancer, antiviral, and anti-inflammatory activities. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. PTBAA has the potential to become a valuable therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Conclusion
In conclusion, PTBAA is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its ease of synthesis, low toxicity, and high selectivity towards cancer cells make it a promising candidate for further development as an anticancer agent. However, its low solubility and limited understanding of its mechanism of action are limitations that need to be addressed. Future research directions include improving its solubility and bioavailability, elucidating its mechanism of action, and evaluating its efficacy and safety in animal models and clinical trials.
Synthesemethoden
PTBAA can be synthesized using various methods, including the reaction of p-toluidine with benzyl bromide followed by the addition of acetic acid. Another method involves the reaction of p-toluidine with benzyl chloride in the presence of sodium acetate and acetic acid. The yield and purity of the synthesized PTBAA can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)-phenylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)16(17-13(2)18)14-6-4-3-5-7-14/h3-11,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEUFGALZZEACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-fluorophenyl)piperazin-1-yl]-(4,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B7497733.png)

![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)



![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)


![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)


